molecular formula C3H4BrF4N B8295917 3-Bromo-2,2,3,3-tetrafluoropropylamine

3-Bromo-2,2,3,3-tetrafluoropropylamine

Cat. No.: B8295917
M. Wt: 209.97 g/mol
InChI Key: CNAMDXQDAMZZPQ-UHFFFAOYSA-N
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Description

3-Bromo-2,2,3,3-tetrafluoropropylamine is a fluorinated alkylamine featuring a bromine atom and four fluorine substituents on a three-carbon propylamine backbone. This compound is likely utilized as a synthetic intermediate in organofluorine chemistry, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals due to its reactive bromine and electronegative fluorine groups. The tetrafluoro substitution enhances its stability and alters its physicochemical properties compared to non-fluorinated or partially fluorinated analogs .

Properties

Molecular Formula

C3H4BrF4N

Molecular Weight

209.97 g/mol

IUPAC Name

3-bromo-2,2,3,3-tetrafluoropropan-1-amine

InChI

InChI=1S/C3H4BrF4N/c4-3(7,8)2(5,6)1-9/h1,9H2

InChI Key

CNAMDXQDAMZZPQ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)Br)(F)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-3,3-difluoropropylamine hydrochloride

  • CAS : 234096-29-8
  • Molecular Formula : C₃H₇BrClF₂N
  • Key Differences: Contains two fluorine atoms (vs. Exists as a hydrochloride salt, improving aqueous solubility for synthetic applications. Molecular weight: 210.45 g/mol (vs. ~211.9 g/mol for the free base of the target compound).
  • Applications : Used as a building block in peptide synthesis or fluorinated drug candidates .

Methyl 3-[1-(difluoro(trifluorovinyloxy)methyl)-tetrafluoroethoxy]-2,2,3,3-tetrafluoropropylamine

  • CAS : 63863-43-4
  • Key Differences :
    • Features a complex ether-ester backbone with additional trifluorovinyl and difluoromethyl groups.
    • Higher fluorine content (≥6 fluorine atoms ) and branched structure may confer unique reactivity in polymerization or materials science.
  • Applications: Potential use in advanced fluoropolymer synthesis due to its multi-fluorinated architecture .

N-(2,2,3,3-Tetrafluorthiopropionyl) Alanine Derivatives

  • Key Differences: Conjugated to amino acids (e.g., alanine, phenylalanine), forming peptide-like structures. Demonstrated cytotoxicity in MDBK cell lines (50% inhibitory concentration < 100 µM), suggesting biological activity absent in the target compound.
  • Applications : Investigated for antiviral or anticancer properties .

2-Bromo-3-(trifluoromethyl)phenylmethanamine Hydrochloride

  • Molecular Formula : C₈H₈BrF₃N·HCl
  • Key Differences :
    • Aromatic bromo-fluoroamine with a trifluoromethyl group on a benzene ring.
    • Structural dissimilarity (aromatic vs. aliphatic) implies divergent applications, such as in kinase inhibitors or PET tracers.
  • Applications : Likely used in medicinal chemistry for targeting CNS or metabolic diseases .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Fluorine Atoms Form Key Characteristics
3-Bromo-2,2,3,3-tetrafluoropropylamine Not provided C₃H₄BrF₄N 4 Free base High reactivity for nucleophilic substitution
3-Bromo-3,3-difluoropropylamine hydrochloride 234096-29-8 C₃H₇BrClF₂N 2 Hydrochloride Enhanced solubility for drug synthesis
Methyl 3-[difluoro(trifluorovinyloxy)methyl]-tetrafluoropropylamine 63863-43-4 Not provided ≥6 Ester derivative Polymer precursor with multi-fluorinated chain
N-(2,2,3,3-Tetrafluorthiopropionyl) alanine Not provided Varies 4 Amino acid conjugate Cytotoxic activity in cell assays
2-Bromo-3-(trifluoromethyl)phenylmethanamine HCl Not provided C₈H₈BrF₃N·HCl 3 Hydrochloride Aromatic amine for medicinal chemistry

Structural and Reactivity Insights

  • Fluorine Substitution : Increasing fluorine atoms (e.g., tetrafluoro vs. difluoro) elevates electronegativity, reducing nucleophilicity but enhancing stability against oxidation .
  • Bromine Reactivity : The bromine atom in all compounds facilitates cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions, though steric hindrance varies with fluorine placement .
  • Biological Activity: Amino acid-conjugated fluorinated amines (e.g., ) show cytotoxicity, suggesting that the target compound’s bioactivity remains unexplored but plausible .

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